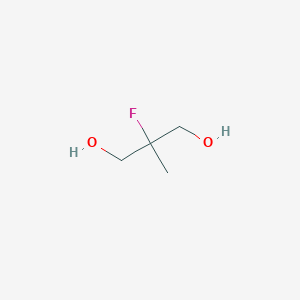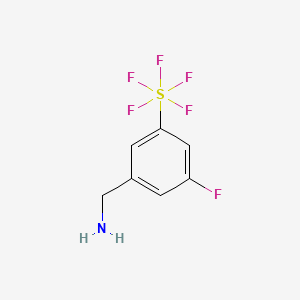
3-Fluoro-5-(pentafluorosulfur)benzylamine
Overview
Description
3-Fluoro-5-(pentafluorosulfur)benzylamine: is an organic compound with the molecular formula C7H7F6NS and a molecular weight of 251.19 g/mol . This compound is characterized by the presence of a fluorine atom at the third position and a pentafluorosulfur group at the fifth position on the benzylamine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of fluorinating agents and sulfur-fluorine reagents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, sulfonation, and amination reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the pentafluorosulfur group to other sulfur-containing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing derivatives.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(pentafluorosulfur)benzylamine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for drug development .
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It is also explored for applications in agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which 3-Fluoro-5-(pentafluorosulfur)benzylamine exerts its effects involves interactions with specific molecular targets. The fluorine and pentafluorosulfur groups can form strong bonds with various biological molecules, influencing their activity and function . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades .
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzylamine
- 3-Fluoro-5-(difluoromethyl)benzylamine
- 3-Fluoro-5-(chlorosulfur)benzylamine
Comparison: Compared to these similar compounds, 3-Fluoro-5-(pentafluorosulfur)benzylamine is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGCFDAJSOIINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


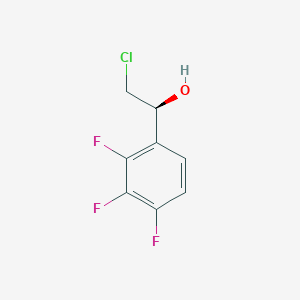

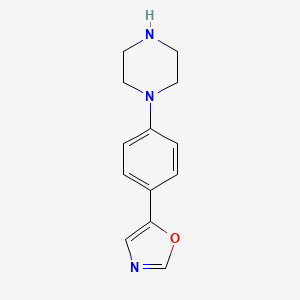
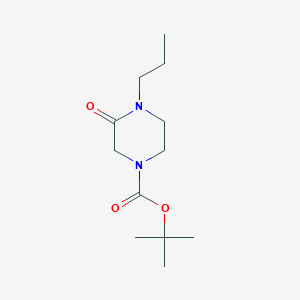




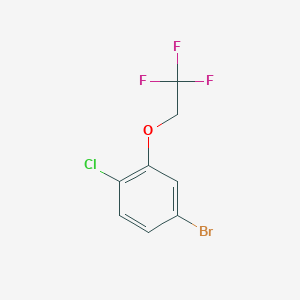
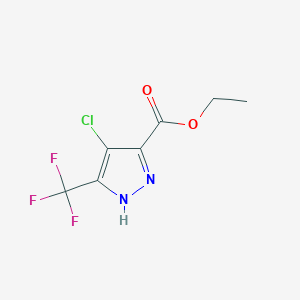

![N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B1399766.png)

